2-(Benzylamino)acetonitrile
Overview
Description
2-(Benzylamino)acetonitrile is a compound that can be synthesized through various reactions involving benzylamines and nitrile-containing substrates. The compound has been identified as a product in the benzylation of phenylacetonitrile and can also be formed through the benzylation of 1,3-diphenyl-2-iminobutyronitrile or by heating the benzylamine enolate of 1-cyano-1,3-diphenylpropan-2-one .
Synthesis Analysis
The synthesis of related quinazoline derivatives from 2-(acylamino)benzonitriles and primary arylamines suggests that similar methods could potentially be applied to synthesize 2-(benzylamino)acetonitrile derivatives . Additionally, the formation of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction indicates that 2-(benzylamino)acetonitrile could be a versatile intermediate in multi-component reactions .
Molecular Structure Analysis
The molecular structure of 2-(benzylamino)acetonitrile-related compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the addition of benzylamines to benzylidenediethylmalonates in acetonitrile suggests that the electron-accepting power of the substituents and the solvent can affect the structure and reactivity of the resulting compounds .
Chemical Reactions Analysis
The addition of benzylamines to various substrates in acetonitrile has been extensively studied, revealing insights into the reaction mechanisms. For example, the addition to benzylidene-1,3-indandiones and benzylidene-3,5-heptadione in acetonitrile is characterized by first-order kinetics with respect to both the amine and the substrate, with no base catalysis observed . These studies provide a foundation for understanding the chemical reactions that 2-(benzylamino)acetonitrile might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(benzylamino)acetonitrile derivatives can be inferred from kinetic studies and reaction mechanisms. The kinetic isotope effects and activation parameters observed in the addition of benzylamines to benzylidene compounds in acetonitrile suggest that the physical properties such as bond strength and chemical reactivity are influenced by the electronic nature of the substituents and the solvent environment .
Scientific Research Applications
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 2-(Benzylamino)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application or Experimental Procedures: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Results or Outcomes: Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes , cascade radical cyclization of alkynes , cascade radical cyclization of alkenes , etc.
properties
IUPAC Name |
2-(benzylamino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCONHAJXGRUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287353 | |
Record name | 2-(benzylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)acetonitrile | |
CAS RN |
3010-05-7 | |
Record name | 3010-05-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(benzylamino)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylamino)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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